Boc-NH-C6-amido-C4-acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-NH-C6-amido-C4-acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically involves the use of tert-butoxycarbonyl (Boc) protection for the amine group, followed by amide bond formation with a carboxylic acid .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Boc-NH-C6-amido-C4-acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Amide Bond Formation: It can form amide bonds with other carboxylic acids or amines, making it useful in peptide synthesis
Common Reagents and Conditions:
Reagents: Common reagents include Boc anhydride, carboxylic acids, and amines.
Conditions: Typical reaction conditions involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation
Major Products: The major products formed from these reactions include various PROTACs, which are used for targeted protein degradation .
Scientific Research Applications
Chemistry: Boc-NH-C6-amido-C4-acid is used in the synthesis of PROTACs, which are valuable tools for studying protein function and for drug discovery .
Biology: In biological research, PROTACs synthesized using this compound are used to selectively degrade target proteins, providing insights into protein function and regulation .
Medicine: The compound is used in the development of therapeutic PROTACs for the treatment of diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the production of advanced materials and nanotechnology applications .
Mechanism of Action
Boc-NH-C6-amido-C4-acid functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Comparison with Similar Compounds
Boc-NH-C4-acid: Another PROTAC linker with a shorter alkyl chain.
PEG Linkers: Polyethylene glycol-based linkers used in PROTAC synthesis.
Alkyl/Ether Linkers: Other alkyl or ether-based linkers used in the synthesis of PROTACs
Uniqueness: Boc-NH-C6-amido-C4-acid is unique due to its specific alkyl chain length and functional groups, which provide optimal properties for the synthesis of effective PROTACs. Its ability to form stable amide bonds and its compatibility with various functional groups make it a versatile tool in chemical and biological research .
Properties
Molecular Formula |
C17H32N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-17(2,3)24-16(23)19-13-9-5-4-8-12-18-14(20)10-6-7-11-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
InChI Key |
VCIQUSOFCWVBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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